molecular formula C7H3ClFNO2S B1425978 4-Cyano-3-fluorobenzenesulfonyl chloride CAS No. 881674-66-4

4-Cyano-3-fluorobenzenesulfonyl chloride

Cat. No. B1425978
CAS RN: 881674-66-4
M. Wt: 219.62 g/mol
InChI Key: BQOLEECFBQEGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO2S . It is also known by other names such as 3-cyano-4-fluorobenzene-1-sulfonyl chloride, benzenesulfonyl chloride, 3-cyano-4-fluoro, and others .


Molecular Structure Analysis

The linear formula of this compound is FC6H3(CN)SO2Cl . The molecular weight of the compound is 219.62 g/mol .


Physical And Chemical Properties Analysis

This compound has a melting point of 67-70°C . The compound is also moisture sensitive .

Scientific Research Applications

1. Spectroscopic Studies and Theoretical Methods

4-Cyano-3-fluorobenzenesulfonyl chloride and its derivatives play a significant role in various spectroscopic studies. These compounds are found in many biologically active substances. Researchers have conducted extensive studies using spectroscopic methods, particularly focusing on sulfonyl chloride derivatives. These studies involve the investigation of molecular geometry, electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and non-linear optical activity (NLO) values. Such research aids in understanding the charge transfer interactions within the molecule and the charge delocalization, providing valuable insights into their chemical significance (Nagarajan & Krishnakumar, 2018).

2. Electrostatische Aktivierung and SNAr-Reactivity

This compound has been used to explore the electrostatic effects on nucleophilic aromatic substitution (SNAr) reactions. These studies focus on the transformation of sulfonyl chloride compounds into corresponding N-sulfonylpyridinium triflates under specific conditions. Such research contributes to understanding the SNAr reactivity in these systems, potentially leading to new pathways for synthesizing pharmaceutically interesting substances (Weiss & Pühlhofer, 2001).

3. Synthetic Applications in Pesticide Preparation

This compound is utilized in the synthesis of key intermediates for preparing pesticides. This includes the development of compounds like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, used in herbicides. This showcases the compound's role in providing alternate synthesis routes for commercially valuable chemicals, emphasizing its significance in the agricultural sector (Xiao-hua Du et al., 2005).

4. Development of Fluorescent Probes

Research involving this compound has led to the development of sensitive fluorescent probes. These probes are designed for specific applications, such as detecting certain pharmaceutical compounds. The creation of these probes highlights the compound's utility in analytical chemistry, especially in developing methods for sensitive detection of substances in various matrices (Liping Wang, Xiao-Feng Yang, & Minglei Zhao, 2009).

Safety and Hazards

4-Cyano-3-fluorobenzenesulfonyl chloride is classified as corrosive and stored under argon . It causes severe skin burns and eye damage . It also reacts violently with water, liberating toxic gas .

properties

IUPAC Name

4-cyano-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOLEECFBQEGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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